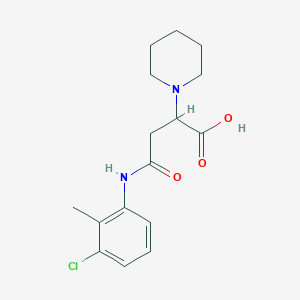

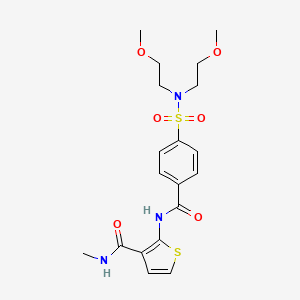

1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane” is a synthetic compound. It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Chemical Reactions Analysis

4-Chloro-3-nitrobenzoyl chloride may be employed as an acylation reagent for the Friedel-Crafts acylation of activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . It may also be employed for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .Wissenschaftliche Forschungsanwendungen

Solid-phase Synthesis and Chemical Diversity

A study describes the solid-phase synthesis of 1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-ones, employing polystyrene resin as a base and utilizing 4-chloro-2-fluoro-5-nitrobenzoic acid as a key synthon. This method allows for the preparation of derivatives with various substitutions, enhancing skeletal diversity through nitro group reduction and the preparation of benzene-fused heterocycles. It highlights the capability of expanding the diazepinone scaffold into a benzodiazocinone, although with some limitations in derivative diversity (Barbora Lemrová & Miroslav Soural, 2012).

Catalytic Applications and Molecular Interaction

Research on novel square pyramidal iron(III) complexes with linear tetradentate bis(phenolate) ligands, including derivatives of 1,4-diazepane, has shown them to be structural and reactive models for intradiol-cleaving 3,4-PCD enzymes. These complexes, characterized by ESI-MS, elemental analysis, and spectroscopic methods, show potential in understanding enzymatic processes and catalytic applications. The study emphasizes the influence of electronic properties of ligands on the reactivity and interaction of complexes with substrates (R. Mayilmurugan, M. Sankaralingam, E. Suresh & M. Palaniandavar, 2010).

Synthesis of Heterocyclic Compounds

A synthesis approach for new 1,3-oxazepine and diazepines derivatives, initiated by cycloaddition reactions between Schiff bases and various anhydrides, showcases the utility of 1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane in creating structurally diverse heterocyclic compounds. This method, employing dry benzene as a solvent, underscores the versatility of diazepines in synthesizing complex molecules, contributing significantly to medicinal chemistry and materials science (M. A. Mahmoud, 2019).

Fluorescent and Colorimetric Sensing

The derivative 7-Nitrobenzo-2-oxa-1,3-diazole (NBD) with a triazole binding site demonstrates selective fluorescent and colorimetric sensing for Hg2+ in aqueous solutions. This sensor, based on the NBD framework, indicates the potential of 1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane derivatives in environmental monitoring and analytical chemistry. The specificity for Hg2+ is highlighted through significant fluorescence quenching and a remarkable red shift in absorption and fluorescence spectra, enabling naked-eye detection of mercury ions (Yi-Bin Ruan, S. Maisonneuve & Juan Xie, 2011).

Safety And Hazards

Eigenschaften

IUPAC Name |

(4-chloro-3-nitrophenyl)-(1,4-diazepan-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3O3/c13-10-3-2-9(8-11(10)16(18)19)12(17)15-6-1-4-14-5-7-15/h2-3,8,14H,1,4-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEDOZFMJQGDQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chloro-3-nitrobenzoyl)-1,4-diazepane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Benzyl-2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2995268.png)

![1-(4-Methylphenyl)-3-[(2-{[3-(4-methylphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-propanone](/img/structure/B2995271.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2995272.png)

![2-{(E)-[(4-bromo-3-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2995273.png)

![N-[(3S)-2,6-Dioxopiperidin-3-yl]-1H-benzo[e]benzimidazole-4-carboxamide](/img/structure/B2995276.png)

![N-(benzo[d]thiazol-2-yl)-4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide](/img/structure/B2995281.png)

methanone](/img/structure/B2995282.png)

![Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2995283.png)

![3-Chloro-6-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2995284.png)